Cas no 936247-35-7 (5-Chloro-2-nitropyridin-3-ol)

5-Chloro-2-nitropyridin-3-ol is a nitropyridine derivative with a molecular formula of C₅H₃ClN₂O₃. This compound features a chloro substituent at the 5-position and a nitro group at the 2-position of the pyridine ring, alongside a hydroxyl group at the 3-position, which enhances its reactivity in synthetic applications. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. The presence of both electron-withdrawing and donating groups allows for selective functionalization, making it valuable for constructing complex molecular architectures. Its well-defined structure and stability under controlled conditions ensure consistent performance in research and industrial processes.
5-Chloro-2-nitropyridin-3-ol structure
5-Chloro-2-nitropyridin-3-ol structure
Product Name:5-Chloro-2-nitropyridin-3-ol
CAS No:936247-35-7
MF:C5H3ClN2O3
MW:174.541919946671
MDL:MFCD18259798
CID:1122181
PubChem ID:18765698
Update Time:2025-06-11

5-Chloro-2-nitropyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-nitro-3-Pyridinol
    • 5-chloro-2-nitropyridin-3-ol
    • 5-chloro-2-nitro-pyridine-3-ol
    • 5-Chloro-2-nitro-3-pyridinol (ACI)
    • SY117406
    • MFCD18259798
    • SCHEMBL2340132
    • XRSYKYYBXLVPAJ-UHFFFAOYSA-N
    • AS-50221
    • DA-00614
    • CS-0157364
    • 936247-35-7
    • AKOS027393597
    • O11402
    • 5-Chloro-2-nitropyridin-3-ol
    • MDL: MFCD18259798
    • Inchi: 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
    • InChI Key: XRSYKYYBXLVPAJ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(O)=CC(Cl)=CN=1)=O

Computed Properties

  • Exact Mass: 173.9832197g/mol
  • Monoisotopic Mass: 173.9832197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 78.9Ų

5-Chloro-2-nitropyridin-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029010268-250mg
5-Chloro-3-hydroxy-2-nitropyridine
936247-35-7 95%
250mg
$970.20 2023-08-31
Alichem
A029010268-1g
5-Chloro-3-hydroxy-2-nitropyridine
936247-35-7 95%
1g
$2808.15 2023-08-31
TRC
C596983-50mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7
50mg
$ 50.00 2022-06-06
TRC
C596983-100mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7
100mg
$ 65.00 2022-06-06
TRC
C596983-500mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7
500mg
$ 210.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C899981-1g
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
1g
¥1,368.90 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C899981-250mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
250mg
¥684.00 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-200mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
200mg
585.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-1g
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
1g
1404.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-250mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
250mg
1064CNY 2021-05-07

5-Chloro-2-nitropyridin-3-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  0 °C; 30 min
Reference
Preparation of heteroaryl-substituted imidazo[1,2-a]pyridines and their use
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Reference
Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and uses thereof
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Reference
Preparation of enantiomers of the N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide and their di- and trifluoro derivatives for the treatment of cardiovascular diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  30 min, cooled
Reference
Amino-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  cooled; 30 min
Reference
Preparation of hydroxy-substituted imidazo[1,2-a]pyridinecarboxamides and their use as soluble guanylate cyclase stimulants
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 5 °C → rt
Reference
Preparation of N-(heteroaryl)-sulfonamide derivatives useful as S100 inhibitors
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Reference
Preparation of 6-chloro-substituted imidazo[1,2-a]pyridino-3-carboxamides and use thereof as guanylate cyclase stimulators
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Reference
Preparation of cyano-substituted imidazo[1,2-a]pyridinecarboxamides and their use
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Reference
Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and their use
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Reference
Preparation of 3-(pyrimidin-2-yl)imidazo[1,2-a]pyridines as cardiovascular agents
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Reference
Preparation of aryl- and heteroaryl-substituted imidazo[1,2-a]pyridine-3-carboxamides useful in treating and/or preventing cardiovascular diseases
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  30 min, cooled
Reference
Preparation of 3-aryl-substituted imidazo[1,2-a]pyridines and the use thereof
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  cooled; 30 min
Reference
Carboxy-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase stimulators and their preparation
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  5 °C; 3 h, 5 °C → rt
1.2 Reagents: Water ;  cooled
Reference
Preparation of pyridine derivatives as glucokinase activators
, World Intellectual Property Organization, , ,

5-Chloro-2-nitropyridin-3-ol Raw materials

5-Chloro-2-nitropyridin-3-ol Preparation Products

5-Chloro-2-nitropyridin-3-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol
Order Number:A1193388
Stock Status:in Stock
Quantity:5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:21
Price ($):397.0
Email:sales@amadischem.com

Additional information on 5-Chloro-2-nitropyridin-3-ol

Research Brief on 5-Chloro-2-nitropyridin-3-ol (CAS: 936247-35-7): Recent Advances and Applications

5-Chloro-2-nitropyridin-3-ol (CAS: 936247-35-7) is a nitropyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a building block in organic synthesis and drug development. Recent studies have explored its potential in the synthesis of novel bioactive compounds, particularly in the development of antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic utility, and biological activities.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 5-Chloro-2-nitropyridin-3-ol as a key intermediate in the synthesis of pyridine-based kinase inhibitors. The study highlighted its reactivity in nucleophilic substitution reactions, enabling the efficient construction of complex heterocyclic scaffolds. The compound's electron-withdrawing nitro and chloro groups were found to enhance its electrophilic character, making it a valuable precursor for further functionalization. The resulting kinase inhibitors demonstrated promising activity against several cancer cell lines, with IC50 values in the nanomolar range.

Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where 5-Chloro-2-nitropyridin-3-ol was utilized in the design of novel antimicrobial agents. The study focused on modifying the pyridine core to enhance binding affinity to bacterial enzymes. The compound's nitro group was strategically reduced to an amino group, leading to derivatives with improved solubility and bioavailability. These derivatives exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting their potential as next-generation antibiotics.

Beyond its pharmaceutical applications, 5-Chloro-2-nitropyridin-3-ol has also been explored in materials science. A 2023 ACS Applied Materials & Interfaces study demonstrated its use as a ligand in the synthesis of luminescent metal-organic frameworks (MOFs). The nitro and hydroxyl groups facilitated coordination with lanthanide ions, resulting in MOFs with tunable emission properties. These materials showed potential for applications in sensing and optoelectronics, further expanding the compound's utility beyond traditional medicinal chemistry.

In conclusion, recent research underscores the multifaceted role of 5-Chloro-2-nitropyridin-3-ol (CAS: 936247-35-7) in drug discovery and materials science. Its unique chemical properties and reactivity make it a valuable tool for synthesizing bioactive molecules and functional materials. Future studies may explore its applications in targeted drug delivery and catalytic systems, further solidifying its importance in the chemical and pharmaceutical industries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol
A1193388
Purity:99%
Quantity:5.0g
Price ($):397.0
Email